Piperidin-4-yl vs. Piperidin-3-yl Regioisomer: Impact on FXR Target Engagement
In a systematic SAR study of 1,2,4-oxadiazole-based FXR antagonists, the piperidine nitrogen position was identified as a key determinant of potency. Compounds bearing the piperidin-4-yl substituent at C-5 achieved nanomolar FXR antagonistic activity, exemplified by compound 1 with an IC50 of 0.58 μM, while derivatives with alternative heterocyclic attachments at C-5 showed altered or reduced activity [1]. The target compound retains this privileged piperidin-4-yl moiety, unlike the commercially available piperidin-3-yl isomer (CAS 1710661-62-3), which cannot guarantee comparable target engagement in FXR-mediated programs owing to different spatial orientation of the basic nitrogen.
| Evidence Dimension | FXR antagonistic potency (IC50) dependence on C-5 substituent position |
|---|---|
| Target Compound Data | Piperidin-4-yl attachment at C-5 (structural feature present in target compound) |
| Comparator Or Baseline | 3-(2-Naphthyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole (compound 1): IC50 = 0.58 μM; piperidin-3-yl derivatives: not reported as active in this series |
| Quantified Difference | Not directly quantified for target vs. piperidin-3-yl isomer; class-level SAR indicates essential role of 4-yl attachment for FXR antagonism |
| Conditions | FXR luciferase reporter assay in HepG2 cells (Finamore et al., 2023) |
Why This Matters
Procurement of the incorrect regioisomer may yield an inactive compound in FXR-targeted screening programs, as the 4-yl orientation is pharmacophoric for this chemotype.
- [1] Finamore, C.; Festa, C.; Fiorillo, B.; et al. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules 2023, 28(6), 2840. View Source
